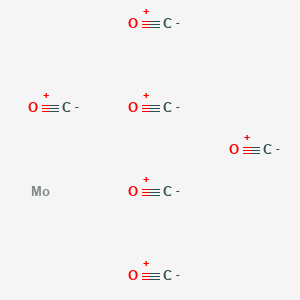

六羰基钼

描述

Molybdenumhexacarbonyl (Mo(CO)6) is an inorganic compound that is widely used in scientific research. It is a colorless, volatile liquid that is highly reactive and has a strong odor. Mo(CO)6 is an important source of molybdenum and is used in the synthesis of various molybdenum compounds. It is also used in the production of various molybdenum-containing catalysts and as an intermediate in the production of molybdenum-based pharmaceuticals.

科学研究应用

基本性质和生产

六羰基钼是一种无色固体,值得注意的是它是一种金属在零氧化态下的挥发性、空气稳定的衍生物 . 它是钼的重要无机化合物之一,与钼卤化物、钼氧化物、异多酸和杂多酸钼酸盐一起 .

化学反应中的催化剂

氧化铝负载的六羰基钼充当活性催化剂 . 由于它能够促进该过程,因此它被用于各种化学反应中。

纳米线的合成

六羰基钼用于通过电子束诱导沉积合成MoO和MoC纳米线 . 这种应用在纳米技术领域尤为重要。

钼原子的来源

在无机和有机金属研究中,六羰基钼用作钼原子的来源 . 这在各种钼基化合物的合成中至关重要。

纳米粒子形成中的还原剂

六羰基钼用作形成均匀尺寸纳米粒子的还原剂 . 通过适当选择表面活性剂和溶质金属前体,可以控制这些纳米粒子的形态 .

环境发生

六羰基钼已在垃圾填埋场和污水处理厂中检测到,还原的厌氧环境有利于Mo(CO)6的形成 . 这突出了它在环境中的相关性。

安全和危害

作用机制

Target of Action

Molybdenumhexacarbonyl, also known as molybdenum carbonyl, is a chemical compound with the formula Mo(CO)6 . It is noteworthy as a volatile, air-stable derivative of a metal in its zero oxidation state . The primary targets of molybdenumhexacarbonyl are various biochemical processes where it acts as a catalyst or a precursor molecule .

Mode of Action

Molybdenumhexacarbonyl adopts an octahedral geometry consisting of six rod-like CO ligands radiating from the central Mo atom . It interacts with its targets by participating in redox reactions, facilitating the transfer of electrons or oxo groups to or from the substrate . One or more CO ligands can be displaced by other ligands, allowing for a variety of reactions .

Biochemical Pathways

Molybdenumhexacarbonyl is involved in the biosynthesis of the molybdenum cofactors (Moco), an ancient, ubiquitous, and highly conserved pathway leading to the biochemical activation of molybdenum . Moco is the essential component of a group of redox enzymes, which are diverse in terms of their phylogenetic distribution and their architectures .

Pharmacokinetics

It is known that the compound is insoluble in water and soluble in most organic solvents . This suggests that its bioavailability may be influenced by the presence of organic solvents.

Result of Action

The molecular and cellular effects of molybdenumhexacarbonyl’s action are largely dependent on its role as a catalyst or a precursor molecule. For instance, it is used in the grafting of silica, as a catalyst for epoxidation of olefins, in the adsorption of organosulfur compounds from liquid fuels, and as a precursor for the manufacture of organomolybdenum dyes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of molybdenumhexacarbonyl. For example, it has been detected in landfills and sewage plants, where the reducing, anaerobic environment is conducive to the formation of Mo(CO)6 . Additionally, its solubility in organic solvents suggests that the presence of such solvents can impact its action .

生化分析

Molecular Mechanism

It’s known that the compound adopts an octahedral geometry consisting of six rod-like CO ligands radiating from the central Mo atom

Temporal Effects in Laboratory Settings

The compound is known to be air-stable , suggesting potential stability over time. Information on the product’s degradation and any long-term effects on cellular function observed in in vitro or in vivo studies is lacking.

属性

IUPAC Name |

carbon monoxide;molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CO.Mo/c6*1-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKBZNSIJQWHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6MoO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] | |

| Record name | Molybdenum hexacarbonyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

9.75 [mmHg] | |

| Record name | Molybdenum hexacarbonyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13939-06-5 | |

| Record name | Molybdenum hexacarbonyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13939-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexacarbonylmolybdenum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)

![1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one](/img/structure/B83699.png)